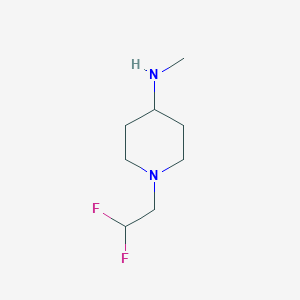

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c1-11-7-2-4-12(5-3-7)6-8(9)10/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZYGQVLMYTMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization Methods for 1 2,2 Difluoroethyl N Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Aminesrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. libretexts.org For fluorinated amines like 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR experiments, is essential for complete structural assignment.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like fluorine and nitrogen causing characteristic downfield shifts.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The difluoroethyl group's protons would appear as a triplet of triplets due to coupling with both the geminal fluorine atoms and the adjacent methylene protons. The piperidine (B6355638) ring protons would show complex multiplets in the aliphatic region, while the N-methyl group would present as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbon atom of the CF2 group would be significantly deshielded and show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carbons of the piperidine ring and the N-methyl group would appear at chemical shifts typical for aliphatic amines.

Predicted ¹H and ¹³C NMR Data:

While experimental data for this specific molecule is not publicly available, predicted chemical shifts can be estimated based on established principles and spectral databases of similar structures.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H attached to C in CHF2 | 5.8 - 6.2 | tt |

| H attached to C in CH2-N | 2.8 - 3.2 | m |

| Piperidine ring H's (axial & equatorial) | 1.5 - 3.0 | m |

| N-CH3 | 2.2 - 2.5 | s |

| N-H | 1.0 - 2.0 | br s |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CHF2 | 115 - 120 (t) |

| CH2-N | 50 - 55 |

| Piperidine C4 | 50 - 55 |

| Piperidine C2/C6 | 55 - 60 |

| Piperidine C3/C5 | 30 - 35 |

| N-CH3 | 40 - 45 |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide range of chemical shifts that are very sensitive to the local electronic environment. youtube.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal would be split into a triplet by the adjacent methylene protons. The chemical shift would be indicative of a difluoroalkyl group attached to a nitrogen atom.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity |

| CHF2 | -110 to -120 | t |

2D NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule. openpubglobal.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be observed between the protons of the difluoroethyl group and the adjacent methylene protons, as well as among the coupled protons within the piperidine ring. This helps to trace the spin systems and confirm the structure of the aliphatic portions of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In this molecule, HMBC correlations would be expected from the N-methyl protons to the adjacent piperidine carbons (C2/C6) and from the protons of the difluoroethyl group to the piperidine nitrogen's adjacent carbons, confirming the attachment of the ethyl group to the nitrogen.

¹H-¹⁹F HETCOR: This specialized 2D experiment would show correlations between protons and fluorine atoms, providing direct evidence of the proximity of the difluoro group to the adjacent methylene protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₁₆F₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula.

Calculated Exact Mass

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₇F₂N₂⁺ | 179.1354 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule) and the analysis of the resulting product ions. libretexts.org The fragmentation pattern provides valuable information about the molecule's structure. For aliphatic amines, fragmentation often occurs via cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavage of the piperidine ring or loss of the difluoroethyl group.

Plausible Fragmentation Pathways:

Loss of the difluoroethyl group: Cleavage of the N-CH₂ bond could lead to the formation of a fragment corresponding to the N-methylpiperidin-4-amine cation.

Ring opening and subsequent fragmentation: Alpha-cleavage within the piperidine ring is a common fragmentation pathway for N-alkylpiperidines. This would lead to the formation of various iminium ions.

Loss of HF: The elimination of a molecule of hydrogen fluoride is a possibility from fragments containing the difluoroethyl moiety.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification of Piperidine Amines

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.comrtilab.com For a piperidine amine like this compound, the IR spectrum provides a unique molecular fingerprint, revealing characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. msu.edu

The key functional groups and their expected absorption regions are:

N-H (Secondary Amine): The N-H stretching vibration of the secondary amine at the 4-position of the piperidine ring is expected to produce a moderate absorption band in the region of 3300-3500 cm⁻¹. msu.edu Secondary amines typically show a single band in this region. specac.com

C-H (Aliphatic): Stretching vibrations from the C-H bonds in the piperidine ring and the ethyl group will result in strong, sharp peaks in the 2850-3000 cm⁻¹ range. uomustansiriyah.edu.iq

C-N (Amine): The C-N stretching vibrations for both the tertiary amine within the ring and the secondary amine substituent are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹ for aliphatic amines. specac.com

C-F (Fluoroalkane): The presence of the difluoroethyl group introduces strong C-F stretching absorptions. These are typically observed in the 1100-1400 cm⁻¹ range. researchgate.net Specifically, bands for CF2 groups can be found between approximately 1120 and 1340 cm⁻¹. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For analogues of this compound, single-crystal X-ray diffraction (SCXRD) can elucidate the solid-state structure, which is crucial for understanding its physical properties and intermolecular interactions. iucr.orgrsc.org

Studies on various piperidine derivatives have consistently shown that the six-membered piperidine ring predominantly adopts a stable chair conformation . nih.govnih.gov This conformation minimizes steric and torsional strain. X-ray analysis would confirm this chair geometry for the target molecule's analogues and precisely measure the puckering parameters of the ring. iucr.orgnih.gov

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating the main compound from impurities and for quantitative analysis to assess its purity. unodc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities, such as residual starting materials or side-products, that may be present in the final compound.

The direct analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shapes (tailing) and adsorption onto the column. labrulez.com To overcome these issues, specialized columns with base-deactivated surfaces are often used. Alternatively, derivatization of the amine groups can be performed to reduce their polarity and improve chromatographic performance. labrulez.comresearchgate.net

The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization (EI). nih.gov For piperidine derivatives, characteristic fragmentation often involves cleavage of the piperidine ring and the loss of substituents. caymanchem.comnih.gov For this compound, key fragments would be expected from the loss of the difluoroethyl group, cleavage of the piperidine ring, and other characteristic fragmentations that can be used for structural confirmation and impurity identification. oup.comscielo.br

| Parameter | Description | Example/Reference |

|---|---|---|

| Column | Capillary column with a phase suitable for basic compounds | 5% Phenyl/95% Methyl Silicone, Base-deactivated phases (e.g., Rtx-Volatile Amine) unodc.org |

| Injector Temperature | High enough to ensure volatilization without degradation | 250 - 280°C unodc.org |

| Oven Program | Temperature ramp to separate compounds by boiling point | Initial hold at 100°C, ramp at 10°C/min to 290°C unodc.org |

| Carrier Gas | Inert gas, typically Helium or Hydrogen | Helium or Hydrogen at ~1 mL/min unodc.org |

| Detector | Mass Spectrometer (MS) | Electron Ionization (EI) at 70 eV nih.gov |

| Derivatization (Optional) | Reaction to decrease polarity and improve peak shape | Perfluoroacylation oup.com |

Computational Chemistry and Molecular Modeling Studies of 1 2,2 Difluoroethyl N Methylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine, these calculations can reveal the influence of the fluorine atoms on the molecule's reactivity, stability, and preferred three-dimensional shape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In the case of this compound, DFT studies would be crucial to understanding the significant electronic effects imparted by the two fluorine atoms. Fluorine is the most electronegative element, and its presence on the ethyl group attached to the piperidine (B6355638) nitrogen induces a strong electron-withdrawing effect.

DFT calculations can precisely map the electron density distribution across the molecule, highlighting the polarization of the C-F bonds and the resulting impact on adjacent atoms. This would likely show a significant decrease in electron density around the N-methyl and piperidine nitrogen atoms, influencing their basicity and nucleophilicity. A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, could quantify the charge distribution, as illustrated in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Partial Atomic Charges

| Atom | Partial Charge (a.u.) |

|---|---|

| F1 (on Cα) | -0.35 |

| F2 (on Cα) | -0.35 |

| Cα (of difluoroethyl) | +0.50 |

| N1 (piperidine) | -0.25 |

Note: Data is illustrative and not from actual experimental or computational results.

These calculations would also determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the difluoroethyl group is expected to lower the energy of the HOMO, potentially increasing the molecule's stability and resistance to oxidation.

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For this compound, a thorough conformational analysis would explore the preferred orientations of the piperidine ring and the rotational freedom of the difluoroethyl group.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the N-methyl and 4-amino substituents (axial vs. equatorial) must be determined. Computational methods can calculate the relative energies of these different conformers. It is generally expected that the bulkier substituents will favor the equatorial position to reduce 1,3-diaxial interactions.

Furthermore, the rotation around the C-C and C-N bonds of the difluoroethyl moiety introduces additional conformational possibilities. A potential energy surface scan, calculated using quantum mechanical methods, could identify the most stable rotational isomers (rotamers) by mapping the energy changes associated with the torsion angles. Steric hindrance and electrostatic interactions between the fluorine atoms and the rest of the molecule would be the primary determinants of these conformational preferences.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum chemistry describes the molecule itself, molecular modeling techniques like docking and dynamics simulations are used to predict how the molecule might interact with a biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the molecule into the active site of a hypothetical target, for instance, a G-protein coupled receptor (GPCR) or a monoamine transporter, which are common targets for piperidine-containing compounds.

The docking algorithm would sample numerous possible conformations and orientations of the ligand within the binding pocket, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The results would predict a binding mode, highlighting key interactions such as hydrogen bonds between the amine groups and receptor residues, or hydrophobic interactions involving the piperidine ring. The fluorine atoms, while not typically strong hydrogen bond acceptors, could engage in favorable electrostatic or multipolar interactions within the binding site.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. An MD simulation would model the movement of every atom in the system over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

By analyzing the trajectory of an MD simulation, researchers can assess the persistence of key intermolecular interactions identified during docking. This helps to validate the binding mode and provides a measure of the binding affinity. Furthermore, by observing the conformational changes in the protein upon ligand binding, one can gain a deeper understanding of the molecular recognition process. The specificity of the compound could be assessed by comparing the stability of its interactions with the target protein versus other, off-target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of structurally related fluorinated amines to develop such a model.

A QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that relates the descriptors to the observed biological activity (e.g., binding affinity or inhibitory concentration).

Table 2: Example of Descriptors for a Hypothetical QSAR Model

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (pIC50) |

|---|---|---|---|---|

| Compound A | 2.1 | 160.2 | 2.5 | 6.8 |

| Compound B | 2.5 | 178.2 | 3.1 | 7.2 |

| This compound | 2.3 | 178.2 | 3.5 | (Predicted) |

Note: Data is illustrative and not from actual experimental or computational results.

Molecular Interaction and in Vitro Mechanistic Studies of 1 2,2 Difluoroethyl N Methylpiperidin 4 Amine Derivatives

Biochemical Characterization of Enzyme Inhibition Kinetics

The inhibitory activity of 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine derivatives has been assessed against several key enzymes implicated in a range of physiological and pathological processes. These studies are crucial for understanding the potency and mechanism of action of these compounds.

Analysis of Specific Enzyme Targets (e.g., EZH2, DprE1, PI4K, DHFR)

While specific inhibitory data for this compound derivatives against the enzymes EZH2, DprE1, PI4K, and DHFR is not extensively available in the public domain, the general importance of inhibiting these targets warrants discussion.

EZH2 (Enhancer of zeste homolog 2): As a histone methyltransferase, EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation and has been identified as a target in oncology. nih.govnih.gov Inhibitors of EZH2 can modulate gene expression, leading to anti-proliferative effects in cancer cells. nih.govnih.govnih.gov The potency of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, with numerous compounds demonstrating nanomolar efficacy. nih.govnih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of anti-tubercular agents. researchgate.netvlifesciences.com Inhibition of DprE1 disrupts the formation of arabinogalactan and lipoarabinomannan, crucial components of the cell wall. researchgate.net Various classes of compounds, including benzothiazinones, have been shown to covalently inhibit DprE1. researchgate.netnih.gov

PI4K (Phosphatidylinositol 4-kinase): These lipid kinases are involved in the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule. medchemexpress.comtargetmol.com PI4K inhibitors have been investigated for their potential as antiviral and anticancer agents. researchgate.netnih.gov A range of PI4K inhibitors with varying isoform selectivity and IC50 values in the nanomolar range have been developed. medchemexpress.comtargetmol.comselleckchem.comprobechem.com

DHFR (Dihydrofolate Reductase): DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. nih.govsnv63.runih.gov Its inhibition can lead to the arrest of cell growth and is a well-established strategy in cancer and antimicrobial therapy. snv63.runih.govwikipedia.org DHFR inhibitors can exhibit IC50 values ranging from nanomolar to micromolar concentrations. medchemexpress.commedchemexpress.com

Table 1: Examples of IC50 Values for Various Enzyme Inhibitors (General - Not Specific to this compound derivatives)

| Enzyme Target | Inhibitor Class/Example | IC50 Value |

| EZH2 | EPZ011989 | <3 nM (Kᵢ) |

| PI4KIIIβ | PIK-93 | 19 nM |

| DHFR | DHFR-IN-4 | 123 nM |

Note: The data in this table is illustrative of the potency of inhibitors for these enzyme classes and does not represent data for this compound derivatives.

Determination of Inhibition Modes (e.g., Competitive, Non-competitive)

The mode of enzyme inhibition provides insight into the mechanism by which a compound exerts its effect. Common modes include competitive, non-competitive, and uncompetitive inhibition. For instance, many DHFR inhibitors are structural analogues of the substrate, dihydrofolate, and act as competitive inhibitors by binding to the enzyme's active site. wikipedia.org In contrast, some inhibitors of DprE1 have been shown to be non-covalent and non-competitive. pdbj.org The determination of the inhibition mode is a critical step in the characterization of any new enzyme inhibitor.

Ligand-Receptor Binding Assays at a Molecular Level

Understanding the direct interaction of a compound with its target receptor is fundamental to elucidating its mechanism of action. Ligand-receptor binding assays provide quantitative data on binding affinity and specificity.

Radioligand Binding Studies or Biophysical Techniques

Radioligand binding assays are a common method to characterize the affinity of a ligand for a receptor. These studies often involve the use of a radiolabeled form of the ligand to quantify its binding to the target protein. For example, derivatives of N-methyl-piperidin-4-yl have been developed as radioligands for imaging muscarinic receptors using Positron Emission Tomography (PET). researchgate.net Another example is [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, a radioligand developed for imaging sigma (σ) receptors. nih.gov

Investigation of Protein-Ligand Co-Crystal Structures

X-ray crystallography of a protein in complex with a ligand provides a high-resolution, three-dimensional view of the binding interaction. This structural information is invaluable for understanding the precise molecular interactions and for guiding the rational design of more potent and selective inhibitors.

Co-crystal structures have been instrumental in revealing the binding modes of inhibitors for various targets. For example, the co-crystal structure of DprE1 with benzothiazinone inhibitors has revealed a covalent linkage to a conserved cysteine residue (Cys387) within the active site. nih.govresearchgate.netresearchgate.net Similarly, co-crystal structures of DHFR with inhibitors have provided detailed insights into the interactions within the active site, guiding the development of new antifolate drugs. researchgate.netnih.gov While specific co-crystal structures of this compound derivatives with EZH2, DprE1, PI4K, or DHFR are not publicly available, such studies would be a critical next step in elucidating their precise mechanisms of action at a molecular level.

Crystallographic Analysis of this compound Analog-Target Complexes

As of the latest available scientific literature, there are no publicly accessible crystallographic studies detailing the binding of this compound or its analogs to any biological target. Crystallographic analysis is a pivotal technique in structural biology that provides a high-resolution, three-dimensional view of how a ligand, such as the compound , interacts with its target protein at an atomic level. This method involves growing crystals of the protein-ligand complex and then diffracting X-rays through them. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the precise arrangement of atoms in the complex. Such data is fundamental for understanding the mechanism of action and for guiding structure-based drug design efforts. The absence of this data for this compound means that the exact orientation and conformation of the molecule when bound to a biological target remain unknown.

Elucidation of Specific Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds)

A detailed understanding of the specific molecular interactions between a ligand and its target is contingent upon the availability of structural data, typically from crystallographic or NMR studies. Since such data for this compound is not available, a definitive elucidation of its specific molecular interactions is not possible. However, based on its chemical structure, several types of interactions could be anticipated to play a role in its binding to a biological target.

Hydrogen Bonds: The piperidine (B6355638) nitrogen and the secondary amine nitrogen in the this compound structure have the potential to act as hydrogen bond acceptors. The amine proton can also act as a hydrogen bond donor. These interactions are highly directional and play a crucial role in the specificity of ligand binding.

Hydrophobic Interactions: The ethyl and methyl groups, as well as the carbon skeleton of the piperidine ring, are nonpolar and likely to engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket. These interactions are driven by the entropic effect of displacing ordered water molecules from the binding site.

Halogen Bonds: The two fluorine atoms on the ethyl group could potentially participate in halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. The strength of halogen bonds can be comparable to that of hydrogen bonds and they are known to contribute significantly to binding affinity and selectivity.

A summary of potential interactions is presented in the table below.

| Interaction Type | Potential Participating Moieties of the Compound | Potential Interacting Protein Residues |

| Hydrogen Bond (Donor) | Amine (N-H) | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen, Amine Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Ethyl group, Methyl group, Piperidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Halogen Bonds | Difluoroethyl group (C-F) | Carbonyl oxygen of the protein backbone, Lewis bases |

In Vitro Cellular Mechanistic Studies focusing on Molecular Pathways

A thorough search of scientific databases and literature reveals a lack of published in vitro cellular mechanistic studies for this compound. Such studies are essential for understanding how a compound affects cellular processes and for identifying the molecular pathways it modulates. These investigations are typically conducted using cell cultures and a variety of molecular biology and biochemical techniques to probe for changes in cellular behavior and signaling upon treatment with the compound.

Impact on Molecular Signaling Pathways in Cell-Free Systems or Isolated Cells

Consistent with the absence of broader in vitro studies, there is no specific information available regarding the impact of this compound on molecular signaling pathways in either cell-free systems or isolated cells.

Cell-free systems, which consist of cellular extracts containing the necessary machinery for processes like transcription and translation, offer a controlled environment to study the direct effects of a compound on specific enzymatic activities or signaling cascades without the complexity of a whole-cell environment. Studies in isolated cells, on the other hand, provide insights into how a compound influences signaling pathways within a more physiologically relevant context. Techniques such as Western blotting, reporter gene assays, and phosphorylation-specific antibody arrays are commonly employed to assess the activation or inhibition of key proteins in signaling cascades. Without such studies for this compound, its mechanism of action at the cellular level remains speculative.

Structure Activity Relationship Sar Approaches for Optimizing 1 2,2 Difluoroethyl N Methylpiperidin 4 Amine Derivatives

Systematic Modification of the Piperidine (B6355638) Ring Substituents

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, offering a versatile platform for introducing chemical diversity. researchgate.net In the context of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine derivatives, systematic modifications of the substituents on the piperidine ring are crucial for probing the steric and electronic requirements of the target binding site.

The nitrogen atom of the piperidine ring is a key interaction point, and the nature of its substituent can significantly influence molecular recognition. In the parent compound, this position is occupied by a 2,2-difluoroethyl group. Altering this substituent allows for a systematic exploration of how changes in size, lipophilicity, and hydrogen bonding capacity affect biological activity.

Research findings suggest that the N-substituent plays a pivotal role in orienting the molecule within a binding pocket. For instance, increasing the alkyl chain length of the N-substituent can enhance van der Waals interactions with hydrophobic pockets of a receptor. However, excessive steric bulk may also lead to a decrease in affinity due to steric hindrance. The introduction of polar functional groups, such as hydroxyl or amide moieties, can introduce favorable hydrogen bonding interactions, potentially increasing both affinity and selectivity.

To illustrate the impact of N-substituent modifications, consider the following hypothetical data based on general principles of medicinal chemistry:

| Compound | N-Substituent | Hypothetical Receptor Binding Affinity (Ki, nM) | Rationale for Change in Affinity |

| Parent | -CH2CHF2 | 10 | Baseline affinity |

| Analog 1 | -CH3 | 50 | Reduced van der Waals interactions and potential loss of favorable fluorine contacts. |

| Analog 2 | -CH2CH2OH | 5 | Introduction of a hydrogen bond donor group, leading to a new favorable interaction with the receptor. |

| Analog 3 | -CH(CH3)2 | 25 | Increased steric bulk may lead to a slight decrease in affinity due to a suboptimal fit in the binding pocket. |

| Analog 4 | -CH2Ph | 8 | Introduction of a phenyl group could lead to beneficial pi-stacking interactions. |

This table is for illustrative purposes and the data is hypothetical.

For instance, the introduction of a methyl group at the C-4 position, adjacent to the N-methylamino group, could introduce steric constraints that favor a specific rotamer of the C-N bond, thereby pre-organizing the molecule for optimal receptor binding. Furthermore, substitutions at the C-3 position can influence the torsional angles along the piperidine ring, altering the presentation of the N-substituent to the binding site.

The following table illustrates the potential effects of substitutions on the piperidine ring, based on established principles of conformational analysis and SAR:

| Compound | Ring Substitution | Preferred Conformation of Substituent | Potential Impact on Biological Activity |

| Parent | None | - | Baseline activity |

| Analog 5 | 4-methyl | Equatorial | May enhance hydrophobic interactions in a specific sub-pocket of the receptor. |

| Analog 6 | 3-hydroxyl | Axial or Equatorial | Introduction of a hydrogen bonding group; the stereochemistry will be critical in determining if a favorable interaction can be formed. |

| Analog 7 | 3,3-dimethyl | Gem-dimethyl lock | Restricts conformational flexibility, which can be entropically favorable for binding if the locked conformation is the bioactive one. nih.gov |

This table is for illustrative purposes and the data is hypothetical.

Designing Analogues via Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar steric and electronic properties, but potentially improved pharmacokinetic or pharmacodynamic characteristics. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements could be explored.

For example, the piperidine ring itself could be replaced with other saturated heterocycles such as pyrrolidine (B122466), morpholine, or azetidine. researchgate.netblumberginstitute.org These modifications would alter the ring size, conformation, and the spatial arrangement of the substituents, potentially leading to improved binding or a more favorable ADME profile.

The difluoroethyl moiety can also be a subject of bioisosteric replacement. For instance, a cyclopropyl (B3062369) group can mimic the steric properties of the difluoroethyl group while offering a different electronic profile. Alternatively, replacing the difluoroethyl group with a trifluoromethyl group would further increase lipophilicity and metabolic stability. mdpi.com

The following table provides some potential bioisosteric replacements for different moieties of the parent compound:

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Piperidine | Pyrrolidine | Altered ring pucker and vector of substituents. |

| Piperidine | Azetidine | Reduced size and increased rigidity. nih.gov |

| -CH2CHF2 | Cyclopropyl | Similar size, different electronics, increased rigidity. |

| -CH2CHF2 | -CF3 | Increased lipophilicity and metabolic stability. mdpi.com |

| -NHCH3 | -OCH3 | Removal of a basic center, potential for new hydrogen bond acceptor interactions. |

This table provides examples of common bioisosteric replacements in medicinal chemistry.

Methodologies for Lead Optimization in Fluorinated Amine Series

The optimization of a lead compound like this compound involves a systematic exploration of its structure-activity relationships (SAR). This process aims to understand how different chemical modifications to the core scaffold influence its biological activity. For fluorinated amine series, key areas of modification typically include the piperidine ring, the N-alkyl substituent, and the nature of the amine functionality.

A primary strategy in lead optimization is the modification of the piperidine ring. The introduction of substituents can significantly impact a compound's interaction with its biological target. For instance, in the development of inhibitors for the hepatitis C virus (HCV) assembly, a 4-aminopiperidine (B84694) scaffold was systematically explored. Modifications to this ring system, along with other parts of the molecule, led to a significant increase in potency and metabolic stability. nih.gov While not directly studying the title compound, this research highlights the importance of exploring substitutions on the piperidine core.

Another critical aspect of lead optimization for this series is the manipulation of the N-substituent. In the case of this compound, both the 2,2-difluoroethyl group and the methyl group on the 4-amino nitrogen are key handles for modification. The introduction of fluorine into N-alkyl side chains has been shown to modulate the basicity of the amine, a property that can influence receptor binding and pharmacokinetic parameters. nih.gov

Systematic alterations to the length and fluorination pattern of the N-alkyl chain can fine-tune the compound's properties. For example, a study on N-alkyl-piperidine-2-carboxamides demonstrated that the introduction of one to three fluorine atoms into n-propyl and n-butyl side chains had an additive effect on modulating the basicity of the piperidine nitrogen. nih.gov This principle is directly applicable to the 2,2-difluoroethyl group of the title compound, where further fluorination or alteration of the alkyl chain length could be explored to optimize activity.

The following table illustrates a hypothetical SAR exploration based on common lead optimization strategies for fluorinated amines, demonstrating how systematic modifications could be investigated.

| Compound | Modification from Parent Compound * | Rationale for Modification | Hypothetical Activity Outcome |

| Parent | This compound | - | Baseline |

| Derivative 1 | Replacement of N-methyl with N-ethyl | Explore impact of larger alkyl group on potency and selectivity. | Potentially altered receptor fit and selectivity profile. |

| Derivative 2 | Replacement of 2,2-Difluoroethyl with 2,2,2-Trifluoroethyl | Investigate the effect of increased fluorination on metabolic stability and binding affinity. | May enhance metabolic stability and alter binding interactions. |

| Derivative 3 | Introduction of a hydroxyl group on the piperidine ring | Introduce a potential hydrogen bond donor to improve target interaction. | Could increase binding affinity through new interactions. |

| Derivative 4 | Replacement of the 4-amino group with a 4-amide | Modulate basicity and introduce potential new binding interactions. | Likely to significantly alter physicochemical properties and biological activity. |

| Derivative 5 | Bioisosteric replacement of the piperidine ring with a pyrrolidine ring | Assess the impact of ring size on conformational flexibility and receptor fit. | May lead to improved potency or a different selectivity profile. |

*This table is for illustrative purposes and does not represent actual experimental data.

Furthermore, computational methods play a crucial role in modern lead optimization. Techniques such as molecular docking can be used to predict how different derivatives will bind to a target receptor, helping to prioritize which compounds to synthesize and test. This in-silico approach can significantly accelerate the optimization process by focusing resources on the most promising candidates. rsc.org

In the context of central nervous system (CNS) drug discovery, where fluorinated piperidines are often employed, properties like lipophilicity and the ability to cross the blood-brain barrier are critical. The strategic placement of fluorine atoms can influence these properties. For instance, the introduction of a fluorine atom can lower the pKa of a nearby amine, potentially impacting its charge state at physiological pH and its ability to permeate membranes. nih.gov

Emerging Research Frontiers and Methodological Innovations for Difluorinated Amines

Development of Novel Synthetic Routes for Complex Difluorinated Scaffolds

The synthesis of complex molecules containing difluorinated amines presents unique challenges. Traditional fluorination methods often rely on harsh reagents and suffer from limited substrate scope. However, recent innovations are providing milder and more versatile pathways to these valuable compounds. Methodologies such as cascade reactions to build gem-difluorinated heterocycles under metal-free conditions are gaining prominence. rsc.orgrsc.org These approaches offer high step-economy and tolerate a wide variety of functional groups. rsc.orgrsc.org

Another significant area of development is the use of photoredox catalysis, which allows for the activation of otherwise inert precursors under mild conditions. While not yet specifically documented for 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine, these cutting-edge techniques are broadly applicable to the synthesis of complex fluorinated scaffolds, promising more efficient and selective access to novel drug candidates. The enantioselective synthesis of fluorinated piperidines, for instance, has been achieved through methods like the ring enlargement of prolinols, highlighting the sophisticated strategies being developed to control stereochemistry in these complex scaffolds. researchgate.net

A comparison of emerging synthetic strategies is detailed in the table below.

| Method | Key Features | Advantages | Common Precursors |

| Cascade Reactions | Metal-free conditions, multiple bond formations in one pot. | High step-economy, broad substrate scope, mild conditions. rsc.org | Enaminones, difluorocarbene precursors (e.g., BrCF₂CO₂Et). rsc.orgrsc.org |

| Deoxyfluorination | Replacement of hydroxyl groups with fluorine. | Direct conversion of alcohols to fluorides. | Alcohols, Diethylaminosulfur trifluoride (DAST) or less hazardous alternatives. researchgate.net |

| Photoredox Catalysis | Use of light to initiate redox reactions. | Mild reaction conditions, high functional group tolerance. | Allylic alcohols, various fluorine sources. |

| Ring Enlargement | Stereoselective expansion of smaller rings (e.g., pyrrolidine (B122466) to piperidine). | Access to complex chiral scaffolds. researchgate.net | Hydroxymethylpyrrolidines. researchgate.net |

Advanced Computational Tools for Predicting Molecular Behavior and Interactions

As the complexity of difluorinated molecules grows, so does the need for predictive tools to guide their design and synthesis. Advanced computational chemistry is playing an increasingly vital role in understanding how the unique electronic properties of fluorine influence molecular behavior. Techniques such as Density Functional Theory (DFT) are employed to model molecular conformations, electrostatic potential, and non-covalent interactions.

For fluorinated piperidines, computational studies have been crucial in elucidating the interactions between the protonated amine and fluorine atoms, which can dictate the preferred conformation of the piperidine (B6355638) ring. researchgate.net These intramolecular interactions, such as C–F···H–N⁺ hydrogen bonds, can have a profound effect on the molecule's shape and its ability to bind to a biological target. researchgate.net Furthermore, computational tools are used to predict key physicochemical properties like lipophilicity (logP) and aqueous dissociation constants (pKa), which are critical for drug development. researchgate.netnih.gov Molecular dynamics simulations can further reveal how these molecules interact with protein binding pockets over time, providing insights that are difficult to obtain through experimental methods alone. rsc.orgnih.gov

Predicted physicochemical and structural properties for molecules like this compound are available through public databases, offering researchers a valuable starting point for experimental design.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₈H₁₆F₂N₂ | - |

| Monoisotopic Mass | 178.12816 Da | Mass Spectrometry Prediction |

| XlogP | 1.2 | Computational Prediction uni.lu |

| Predicted CCS ([M+H]⁺) | 139.6 Ų | CCSbase uni.lu |

Integration of High-Throughput Screening with Mechanistic Studies for Target Identification

The identification of new drug candidates from large compound libraries has been revolutionized by high-throughput screening (HTS). ewadirect.com For libraries containing fluorinated compounds, specific HTS techniques have been developed that leverage the unique properties of the fluorine atom. One of the most powerful methods is ¹⁹F Nuclear Magnetic Resonance (NMR) screening. adelphi.eduacs.orgresearchgate.net

¹⁹F NMR-based screening offers several advantages: the fluorine nucleus has high sensitivity, and the large chemical shift dispersion results in minimal signal overlap, allowing for the screening of large mixtures of compounds simultaneously. adelphi.eduacs.org Competition-based experiments, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), use a fluorine-containing "spy" molecule to detect binding events of non-fluorinated compounds, enabling the rapid identification of hits from extensive libraries. adelphi.eduacs.org These HTS methods allow for the rapid testing of vast chemical libraries to pinpoint potential drug candidates. ewadirect.com

The integration of HTS with detailed mechanistic studies is crucial. Once a "hit" like a difluorinated amine is identified, follow-up studies are conducted to understand its mode of action, binding kinetics, and structure-activity relationship (SAR). This combination of rapid screening and in-depth analysis accelerates the drug discovery pipeline, from initial hit identification to lead optimization. acs.org

| Screening Technique | Principle | Application for Fluorinated Amines |

| ¹⁹F NMR Screening | Detects changes in the NMR signal of fluorine atoms upon ligand binding. adelphi.eduacs.org | Direct screening of fluorinated compound libraries; high sensitivity and low background. |

| FAXS (Competition ¹⁹F NMR) | A fluorinated "spy" molecule reports on the binding of other, non-fluorinated compounds. adelphi.edu | Indirect screening of large, diverse libraries to identify compounds that bind to the target. |

| Fluorescence-Based Assays | Measures changes in fluorescence to detect enzyme inhibition or receptor binding. nih.gov | Can be adapted for fluorinated compounds to screen for interactions with specific biological targets. nih.gov |

| High-Throughput Virtual Screening | Uses computer models to predict the binding of library compounds to a target structure. ewadirect.com | Rapidly filters large virtual libraries of difluorinated amines to prioritize candidates for experimental screening. |

Exploration of this compound as a Building Block in Complex Molecular Architectures

The compound this compound is recognized commercially as a valuable building block for the synthesis of more complex molecules. achemblock.comarkpharmtech.com Its structure combines two key pharmacophores: the N-methylpiperidin-4-amine core and the 2,2-difluoroethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space. mdpi.com

The addition of the difluoroethyl group provides several strategic advantages. It can act as a bioisostere for other functional groups, modulate the basicity of the nearby tertiary amine, and increase metabolic stability by blocking potential sites of oxidation. This makes the compound an attractive starting point for generating libraries of novel compounds for drug discovery programs. Researchers can utilize the secondary amine as a handle for further chemical modifications, such as amidation or reductive amination, to build a diverse range of larger, more complex molecular architectures aimed at various biological targets. Its availability from chemical suppliers facilitates its use in both academic and industrial research settings. achemblock.comarkpharmtech.comchiralen.com

Green Chemistry Approaches in the Synthesis of Fluorinated Amines

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including fluorinated amines. frontiersin.orgnih.gov The focus is on developing methods that are more environmentally benign, safer, and more efficient. This involves reducing the use of hazardous reagents and solvents, minimizing waste, and designing reactions with high atom economy. frontiersin.org

In the context of synthesizing difluorinated amines, significant progress has been made. For example, researchers are developing metal-free catalytic systems, which avoid the use of potentially toxic and expensive heavy metals. rsc.orgrsc.org There is also a move towards using greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. frontiersin.org The development of cascade or domino reactions, where multiple chemical transformations occur in a single step, is another key green strategy, as it reduces the need for intermediate purification steps, thereby saving energy and reducing waste. frontiersin.org These approaches are critical for making the synthesis of valuable compounds like this compound and its derivatives more sustainable on an industrial scale.

Q & A

Q. How can researchers optimize the synthesis of 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine for higher yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise functionalization : Begin with the piperidine core, introducing the difluoroethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl/heteroaryl substitutions .

- Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction homogeneity, while continuous flow systems reduce side reactions in industrial-scale synthesis .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural elucidation : High-resolution mass spectrometry (HR-MS) and ¹⁹F/¹H/¹³C NMR confirm molecular weight and substituent positions. For example, the difluoroethyl group shows distinct ¹⁹F NMR signals at δ -120 to -125 ppm .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Crystallography : X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns in solid-state forms .

Q. How should researchers design preliminary biological activity screens for this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Test against kinases or helicases (e.g., DHX9) using fluorescence polarization assays with ATP-competitive probes .

- Cell viability : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values .

- Target prioritization : Use computational docking (AutoDock Vina) to predict binding affinity to receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:

-

Variable substituent analysis : Compare analogues (e.g., halogen vs. trifluoromethyl substitutions) to identify critical functional groups. For example:

Substituent Position Biological Activity (IC₅₀, μM) Source 2,2-Difluoroethyl 0.8 (DHX9 inhibition) Trifluoromethyl 2.3 (Same target) -

Assay standardization : Control variables like buffer pH, ATP concentration, and cell passage number to minimize inter-lab variability .

Q. What mechanistic approaches clarify the compound’s interaction with RNA helicase DHX9?

Methodological Answer:

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) between the compound and DHX9’s ATP-binding domain .

- Cryo-EM or X-ray crystallography : Resolve ligand-protein co-structures to identify key interactions (e.g., hydrogen bonds with Asp623 or hydrophobic contacts with Leu702) .

- Mutagenesis : Validate binding residues by expressing DHX9 mutants (e.g., D623A) and measuring activity loss .

Q. How can researchers address stability challenges in aqueous formulations?

Methodological Answer:

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., amine hydrolysis) .

- Stabilization strategies :

- Lyophilization : Formulate with cyclodextrins or mannitol to enhance shelf life .

- Buffered solutions : Use citrate buffer (pH 4.5) to reduce amine group reactivity .

Q. What in silico strategies predict off-target effects or toxicity?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to align the compound with known toxicophores (e.g., hERG channel inhibitors) .

- ADMET prediction : SwissADME or ProTox-II assess bioavailability, CYP450 inhibition, and hepatotoxicity. For example, the difluoroethyl group reduces metabolic clearance compared to non-fluorinated analogues .

- Druggability scoring : QikProp calculates logP (2.1) and PSA (45 Ų) to prioritize lead candidates .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer:

- Solubility assays : Conduct equilibrium solubility tests in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Note batch-dependent variability due to polymorphic forms .

- Co-solvent systems : Improve aqueous solubility (e.g., from 0.5 mg/mL to 2.1 mg/mL) using 10% PEG-400 .

Q. Why do IC₅₀ values vary across enzymatic vs. cellular assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.